

An In-Depth Technical Guide on the Toxicological Profile of Bentazon

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Compound of Interest

Compound Name: *Bentazon methyl*

CAS No.: 61592-45-8

Cat. No.: B048441

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A Note on Nomenclature: The term "**Bentazon methyl**" is not a standard chemical identifier. This guide focuses on the active ingredient Bentazon, the subject of extensive toxicological evaluation. It is plausible that "**Bentazon methyl**" was intended to refer to this compound.

Introduction and Regulatory Context

Bentazon, chemically identified as 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-2,2-dioxide, is a selective, post-emergence herbicide.[1][2] It is widely used to control broadleaf weeds and sedges in various crops, including beans, rice, corn, peanuts, and mint.[1][2] Its herbicidal action stems from the inhibition of photosynthesis at photosystem II.[3][4][5]

From a regulatory standpoint, Bentazon is classified as a General Use Pesticide (GUP) and falls into toxicity class III, indicating it is slightly toxic.[1] Products containing Bentazon typically carry the signal word "CAUTION".[1] The World Health Organization (WHO) has classified Bentazon as slightly hazardous. The Acceptable Daily Intake (ADI) for Bentazon has been established at 0-0.1 mg/kg of body weight by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[2][6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetic studies in animal models, including mice, rats, and rabbits, have demonstrated that Bentazon is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][7] Peak blood concentrations are typically reached within 15 minutes to an hour, depending on the dose.[7] Dermal absorption, in contrast, is poor.[7]

Once absorbed, Bentazon is widely distributed throughout the body, but it does not have a significant potential for accumulation.[7] The metabolism of Bentazon in mammals is minimal.[2][7] The parent compound is the primary substance excreted, with only small amounts of hydroxylated metabolites, such as 6-hydroxybentazone and 8-hydroxybentazone, being detected.[2] Excretion is rapid, with over 90% of the administered dose eliminated within 24 hours, primarily through the urine.[1][7] This rapid and largely unchanged excretion is a key factor in its toxicological profile.

Toxicological Endpoints

Acute Toxicity

Bentazon exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[7] In humans, high-dose ingestion can lead to symptoms such as vomiting, diarrhea, trembling, weakness, and respiratory difficulties.[1] Severe cases of acute poisoning have been reported to cause hyperpyrexia, muscle rigidity, and renal failure.[8][9][10]

Table 1: Acute Toxicity of Bentazon in Animal Models

Species	Route of Administration	LD50/LC50	Reference
Rat	Oral	850 - 2063 mg/kg	[1][7][9]
Rat	Dermal	> 5000 mg/kg	[2][7]
Rat	Inhalation (4-hour)	> 5.1 mg/L	[2][7]
Mouse	Oral	400 mg/kg	[1][9]
Rabbit	Oral	750 mg/kg	[1][9]
Cat	Oral	500 mg/kg	[1][9]

Bentazon is moderately irritating to the eyes but not a significant skin irritant.[2][7] However, it is considered a dermal sensitizer.[7][11][12]

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies in various animal models have identified effects on the hematological system and blood coagulation as consistent findings.[7][12] Prolonged prothrombin and partial thromboplastin times have been observed.[7][12] In chronic studies, high doses have been associated with weight loss and inflammation of the prostate gland in animals.[1]

A long-term toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 9 mg/kg bw/day, based on increased clotting times and changes in urine output and specific gravity.[2]

Genotoxicity and Carcinogenicity

Bentazon has been extensively tested in a wide range of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[7][9] It is not considered to be mutagenic.[11][12]

Based on the lack of genotoxicity and the absence of carcinogenic effects in long-term studies in rats and mice, the U.S. Environmental Protection Agency (EPA) has classified Bentazon as a

"Group E" chemical, indicating evidence of non-carcinogenicity for humans.[11][12][13] The JMPR has also concluded that Bentazon is unlikely to pose a carcinogenic risk to humans.[7]

Reproductive and Developmental Toxicity

Bentazon is not considered to be a reproductive toxicant. In a two-generation reproduction study in rats, no effects on reproduction were observed at the highest dose tested.[7]

Developmental toxicity studies in rats and rabbits have shown some effects at high doses that also caused maternal toxicity.[11][12] These effects included increased post-implantation loss and skeletal anomalies.[7] The overall NOAEL for developmental toxicity was established at 150 mg/kg bw/day in rabbits.[7] The available data indicate that Bentazon is not teratogenic in rats or rabbits.[7]

Ecotoxicology

Bentazon is practically nontoxic to fish and slightly toxic to aquatic invertebrates.[1] It is also considered non-toxic to honeybees.[9] However, it is moderately toxic to birds and may affect their reproductive capacity.[3][9] Due to its mobility in soil, there is a potential for groundwater contamination.[3]

Experimental Protocols

Protocol for a Two-Generation Reproductive Toxicity Study (Rat)

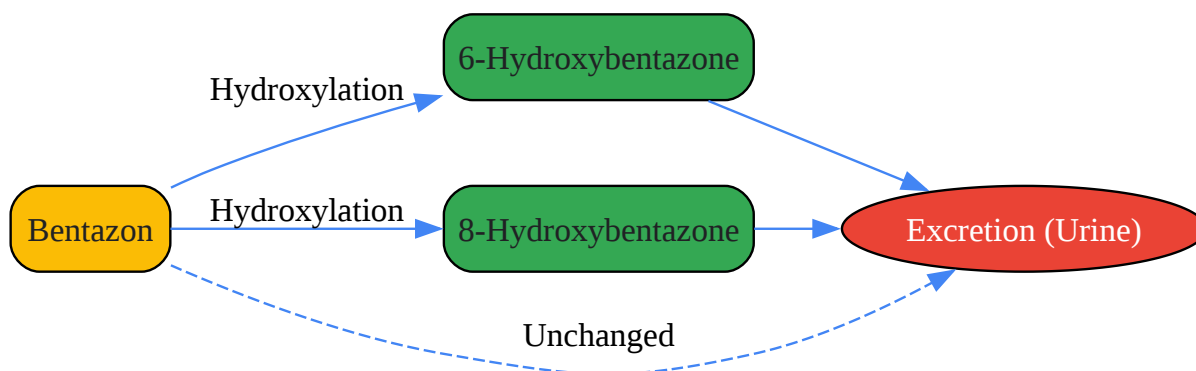
This protocol is a generalized representation based on standard guidelines for such studies.

- Animal Model: Wistar rats are commonly used.
- Group Size: Typically, 25 males and 25 females per dose group.
- Dose Administration: Bentazon is administered in the diet at various concentrations (e.g., 0, 200, 800, and 3200 ppm).
- F0 Generation:
 - Animals are dosed for a pre-mating period of at least 10 weeks.

- Mating is initiated, and females are monitored for pregnancy.
- Dosing continues through gestation and lactation.
- F1 Generation:
 - Pups are evaluated for viability, growth, and development.
 - Selected F1 offspring are continued on the same diet as their parents and are mated to produce the F2 generation.
- Endpoints Evaluated:
 - Parental toxicity: Body weight, food consumption, clinical signs, and organ weights.
 - Reproductive performance: Mating, fertility, gestation length, and litter size.
 - Offspring toxicity: Pup viability, body weight, and developmental landmarks.
- Data Analysis: Statistical analysis is performed to determine any dose-related effects and to establish a NOAEL for parental, reproductive, and offspring toxicity.

Visualizations

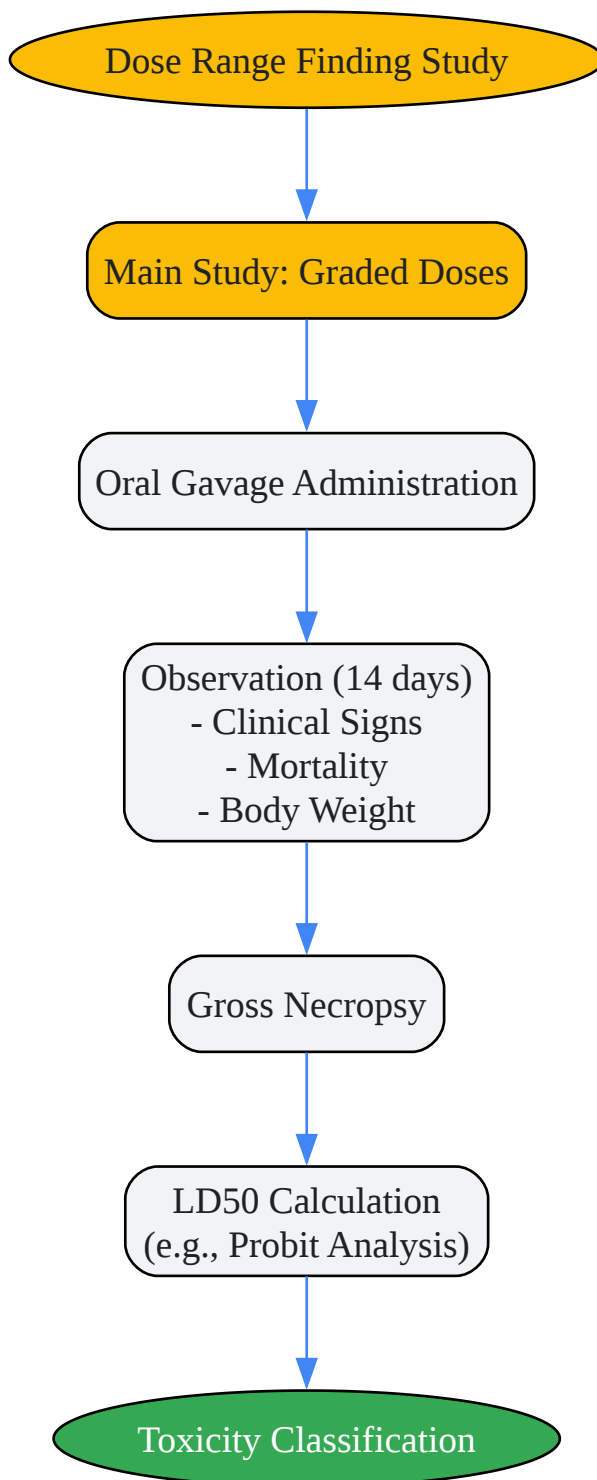
Metabolic Pathway of Bentazon



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Caption: Simplified metabolic pathway of Bentazon in mammals.

Workflow for an Acute Oral Toxicity Study (LD50)



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Sources

- [1. EXTTOXNET PIP - BENTAZON \[exttoxnet.orst.edu\]](#)
- [2. apps.who.int \[apps.who.int\]](#)
- [3. Bentazone \[sitem.herts.ac.uk\]](#)
- [4. fao.org \[fao.org\]](#)
- [5. Bentazon | C10H12N2O3S | CID 2328 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. fao.org \[fao.org\]](#)
- [7. fao.org \[fao.org\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Bentazon - Wikipedia \[en.wikipedia.org\]](#)
- [10. BENTAZONE Toxicity and clinical Feature \[sfbentazone.com\]](#)
- [11. Document Display \(PURL\) | NSCEP | US EPA \[nepis.epa.gov\]](#)
- [12. Federal Register :: Bentazon; Pesticide Tolerances \[federalregister.gov\]](#)
- [13. Document Display \(PURL\) | NSCEP | US EPA \[nepis.epa.gov\]](#)
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